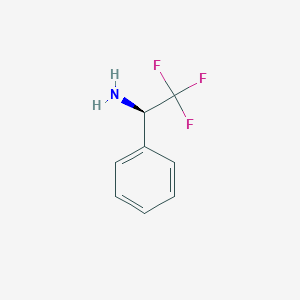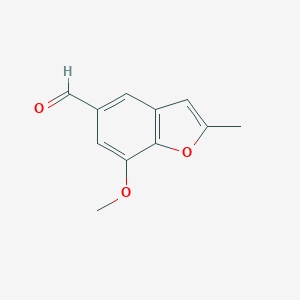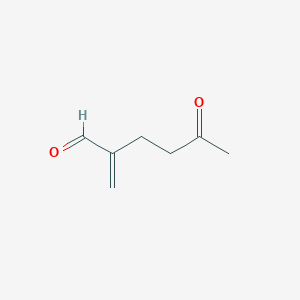
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde, also known as DMAC, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a strong odor and is soluble in water and organic solvents. DMAC is used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemical assays, and as a building block for the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to act as a fluorescent probe by binding to proteins and nucleic acids. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been shown to bind to DNA and RNA, and it has been used to detect nucleic acids in biological samples. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also believed to act as a building block for the synthesis of other compounds, such as pyrrole-containing natural products.
Biochemical and Physiological Effects
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been used in biochemical assays to detect nucleic acids and proteins, and it has been used in the synthesis of pyrrole-containing natural products.
Vorteile Und Einschränkungen Für Laborexperimente
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also easy to synthesize and has a high yield and purity. However, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has some limitations for lab experiments. It has a strong odor and can be irritating to the eyes and skin. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also sensitive to air and moisture and should be stored in a dry, cool place.
Zukünftige Richtungen
There are several future directions for the use of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde in scientific research. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used as a fluorescent probe to study the structure and function of proteins and nucleic acids. It could also be used as a building block for the synthesis of other compounds, such as pyrrole-containing natural products. In addition, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used in the development of new organic synthesis methods and in the study of the mechanism of action of pyrrole-containing compounds. Overall, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has the potential to be a valuable tool in scientific research.
Synthesemethoden
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through a variety of methods, including the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic acid and acetic anhydride, and the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetyl chloride. The most commonly used method is the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, which yields 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also used in the synthesis of pyrrole-containing natural products, such as pyrrolomycin and pyrrolnitrin.
Eigenschaften
CAS-Nummer |
137854-34-3 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-acetyl-1,5-dimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)12)4-8(5-11)10(6)3/h4-5H,1-3H3 |
InChI-Schlüssel |
YNENFDQOXFEFMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C=O)C(=O)C |
Kanonische SMILES |
CC1=C(C=C(N1C)C=O)C(=O)C |
Synonyme |
1H-Pyrrole-2-carboxaldehyde, 4-acetyl-1,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)



![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)






![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)